tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate
CAS No.:
Cat. No.: VC17184031
Molecular Formula: C16H23BrN2O4
Molecular Weight: 387.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BrN2O4 |
|---|---|
| Molecular Weight | 387.27 g/mol |
| IUPAC Name | tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-11(10-17)7-8-18-12/h7-9H,10H2,1-6H3 |
| Standard InChI Key | WWNNNDRTSACBEP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CBr)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics
The molecular structure of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate integrates a pyridine core with strategic substituents. The pyridine ring’s 2-position hosts a Boc-protected amine, while the 4-position features a bromomethyl group. This arrangement confers both steric protection and electrophilic reactivity, critical for subsequent cross-coupling or nucleophilic substitution reactions .
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₂₄BrN₃O₄, derived from:
-
Two tert-butoxycarbonyl (Boc) groups: C₈H₁₆O₄
-
Pyridine ring with bromomethyl and carbamate groups: C₈H₈BrN₃O₂
This yields a molecular weight of 410.29 g/mol, calculated as follows:
Synthesis and Reaction Pathways
The synthesis of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate typically involves sequential protection and functionalization steps.
Stepwise Synthesis
-
Boc Protection of Pyridin-2-amine:
Pyridin-2-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the first Boc group . -
Bromination at the 4-Position:
The 4-methylpyridine derivative undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to introduce the bromomethyl group . -
Second Boc Protection:
The remaining amine is protected with Boc₂O under inert conditions to yield the final product.
Table 1: Representative Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N | Dichloromethane, 0°C → RT, 12 h | 85% |
| Bromination | NBS, AIBN | CCl₄, reflux, 6 h | 70% |
| Second Boc Protection | Boc₂O, DMAP | THF, RT, 24 h | 90% |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, THF) but exhibits limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 150°C, with hydrolysis of Boc groups under acidic or basic conditions .
Table 2: Comparative Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | 45.2 |
| THF | 32.7 |
| Ethanol | 8.9 |
Reactivity Profile
The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the Boc groups require acidic conditions (e.g., HCl in dioxane) for removal. This dual functionality allows sequential modifications in complex molecule assembly .
Applications in Pharmaceutical Chemistry
This compound is pivotal in synthesizing kinase inhibitors and antiviral agents. For example, it acts as a precursor for pyridine-based scaffolds in EGFR inhibitors, where the bromomethyl group facilitates cross-coupling with boronic acids .
Case Study: Anticancer Agent Intermediate
In a 2023 study, the compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. Palladium-catalyzed coupling of the bromomethyl group with a boronic ester introduced a critical aryl moiety, achieving a 65% yield .
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